molecular formula C40H28As2O B14731962 Tetranaphthalen-1-yldiarsoxane CAS No. 5447-29-0

Tetranaphthalen-1-yldiarsoxane

Cat. No.: B14731962
CAS No.: 5447-29-0
M. Wt: 674.5 g/mol
InChI Key: MMJZRKLPGNDNLE-UHFFFAOYSA-N
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Description

Tetranaphthalen-1-yldiarsoxane is a complex organic compound characterized by the presence of naphthalene rings and arsenic atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tetranaphthalen-1-yldiarsoxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthalene derivatives, while reduction could produce reduced arsenic-containing compounds .

Scientific Research Applications

Tetranaphthalen-1-yldiarsoxane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although detailed studies are limited.

Mechanism of Action

The mechanism of action of Tetranaphthalen-1-yldiarsoxane involves its interaction with molecular targets, potentially including enzymes and other proteins. The exact pathways and molecular targets are not well-defined, but the compound’s unique structure suggests it may interact with biological systems in specific ways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tetranaphthalen-1-yldiarsoxane include other naphthalene derivatives and arsenic-containing organic compounds. Examples include:

  • Naphthalen-1-yl-selenyl derivatives
  • Arsenic-containing heterocycles

Uniqueness

This compound is unique due to its combination of naphthalene rings and arsenic atoms, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized research applications .

Properties

CAS No.

5447-29-0

Molecular Formula

C40H28As2O

Molecular Weight

674.5 g/mol

IUPAC Name

dinaphthalen-1-ylarsanyloxy(dinaphthalen-1-yl)arsane

InChI

InChI=1S/C40H28As2O/c1-5-21-33-29(13-1)17-9-25-37(33)41(38-26-10-18-30-14-2-6-22-34(30)38)43-42(39-27-11-19-31-15-3-7-23-35(31)39)40-28-12-20-32-16-4-8-24-36(32)40/h1-28H

InChI Key

MMJZRKLPGNDNLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[As](C3=CC=CC4=CC=CC=C43)O[As](C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87

Origin of Product

United States

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